2-[4-(Fluoromethyl)piperidine-1-carbonyl]indolizine
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Overview
Description
2-[4-(Fluoromethyl)piperidine-1-carbonyl]indolizine is a compound that belongs to the class of indolizines, which are heterocyclic compounds containing a fused pyrrole and pyridine ring.
Preparation Methods
The synthesis of 2-[4-(Fluoromethyl)piperidine-1-carbonyl]indolizine can be achieved through various synthetic routes. One common method involves the use of transition metal-catalyzed reactions, such as palladium-catalyzed cross-coupling reactions. These reactions typically require specific reaction conditions, including the use of appropriate ligands, solvents, and temperatures . Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity of the compound.
Chemical Reactions Analysis
2-[4-(Fluoromethyl)piperidine-1-carbonyl]indolizine undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents such as halogens or nucleophiles.
Common reagents and conditions used in these reactions include catalysts, solvents, and specific temperatures. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
2-[4-(Fluoromethyl)piperidine-1-carbonyl]indolizine has a wide range of scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: It is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: It is investigated for its potential use in drug development, particularly for its ability to interact with specific molecular targets.
Industry: It is used in the development of new materials and as a component in various industrial processes.
Mechanism of Action
The mechanism of action of 2-[4-(Fluoromethyl)piperidine-1-carbonyl]indolizine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
2-[4-(Fluoromethyl)piperidine-1-carbonyl]indolizine can be compared with other similar compounds, such as:
2-[4-(Trifluoromethyl)piperidine-1-carbonyl]indolizine: This compound has a trifluoromethyl group instead of a fluoromethyl group, which may result in different chemical and biological properties.
2-[4-(Methyl)piperidine-1-carbonyl]indolizine: This compound has a methyl group instead of a fluoromethyl group, which may affect its reactivity and biological activity.
Properties
Molecular Formula |
C15H17FN2O |
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Molecular Weight |
260.31 g/mol |
IUPAC Name |
[4-(fluoromethyl)piperidin-1-yl]-indolizin-2-ylmethanone |
InChI |
InChI=1S/C15H17FN2O/c16-10-12-4-7-17(8-5-12)15(19)13-9-14-3-1-2-6-18(14)11-13/h1-3,6,9,11-12H,4-5,7-8,10H2 |
InChI Key |
HEYXWKXIIHEZCD-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCC1CF)C(=O)C2=CN3C=CC=CC3=C2 |
Origin of Product |
United States |
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